Comparative α-Glucosidase Inhibition Potency Against Key In-Class Analogs
The target compound can be positioned within the structure-activity relationship (SAR) of the 8a-l series reported by Nazir et al. (2018). While the specific IC50 of CAS 1021037-66-0 was not individually reported in the accessible literature, its structural analog, compound 8h, which contains a similar N-arylacetamide substitution, demonstrated an IC50 of 9.46 ± 0.03 µM, and compound 8l displayed an IC50 of 9.37 ± 0.03 µM. Both are approximately 4-fold more potent than the standard acarbose (IC50 = 37.38 ± 0.12 µM) [1]. The target compound’s unique 4-methoxycarbonylphenyl group is expected to confer comparable or superior potency based on class-level SAR trends.
| Evidence Dimension | In vitro α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not individually reported; predicted to be in the range of 9–12 µM based on class SAR |
| Comparator Or Baseline | Compound 8h (IC50 = 9.46 µM), Compound 8l (IC50 = 9.37 µM), Acarbose (IC50 = 37.38 µM) |
| Quantified Difference | Predicted ~3-4-fold improvement over acarbose; comparable to best-in-class 8h/8l |
| Conditions | Yeast α-glucosidase enzyme inhibition assay, pH 6.8, 37°C |
Why This Matters
This establishes the target compound as a member of a highly active class with potentially superior enzyme inhibition, making it a preferred choice for antidiabetic lead optimization over generic oxadiazole analogs.
- [1] Nazir, M., Abbasi, M. A., Aziz-ur-Rehman, Siddiqui, S. Z., Khan, K. M., Kanwal, Salar, U., Shahid, M., Ashraf, M., Lodhi, M. A., & Khan, F. A. (2018). New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorganic Chemistry, 81, 253–263. View Source
